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Compound of Interest

Compound Name: BMT-090605 hydrochloride

Cat. No.: B12399175

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMT-090605 hydrochloride, a potent inhibitor
of Adaptor-Associated Kinase 1 (AAK1), with other notable AAK1 inhibitors. The focus of this
analysis is the cross-reactivity and selectivity of these compounds against related kinases,
supported by available experimental data.

Introduction to BMT-090605 Hydrochloride

BMT-090605 hydrochloride is a powerful and selective inhibitor of AAK1, demonstrating an
IC50 value of 0.6 nM.[1][2][3][4][5] AAK1 is a serine/threonine kinase that plays a crucial role in
clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules. By
phosphorylating the p2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the
assembly and maturation of clathrin-coated pits. Its involvement in neuropathic pain has made
it a significant target for drug development. BMT-090605 hydrochloride has shown
antinociceptive activity and is being investigated for its therapeutic potential in neuropathic

pain.[1][2][3][4][5]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro potency and cross-reactivity of BMT-090605
hydrochloride and other selected AAK1 inhibitors against the closely related kinases BIKE
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(BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase).

Table 1: In Vitro Potency and Cross-Reactivity of AAK1 Inhibitors (IC50/Ki in nM)

Selectivity Selectivity

Compound AAK1 BIKE GAK (AAK1 vs. (AAK1 vs.
BIKE) GAK)
BMT-090605
_ 0.6 45 60 75-fold 100-fold
hydrochloride
3.3 (IC50),
LP-935509 _ 14 320 4.2-fold 97-fold
0.9 (Ki)
>30-fold ~5.5-fold
270 (IC50), 1,480 (IC50), ,
SGC-AAK1-1 ] ) selective vs (IC50), ~1.9- >30-fold
9.1 (Ki) 17 (Ki)

AAKL/BIKE  fold (Ki)

BMS-986176

2 Not Reported  Not Reported  Not Reported  Not Reported
(LX-9211)

Note: Data for BMT-090605 hydrochloride is presented as IC50 values.[1][2][3][4][5] Data for
LP-935509 includes both IC50 and Ki values.[6] Data for SGC-AAK1-1 includes both IC50 and
Ki values, with GAK selectivity noted qualitatively.[7][8] BMS-986176 is reported as a highly
selective AAK1 inhibitor, though specific cross-reactivity data against BIKE and GAK were not
available in the public domain.[9][10]

Table 2: Broader Kinase Selectivity Profile

A comprehensive head-to-head kinase panel screening for BMT-090605 hydrochloride is not
publicly available. However, data from broader kinase scans for comparator compounds
provide insights into their selectivity.
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Compound

Screening Details

Notable Off-Target Hits (if
reported)

BMT-090605 hydrochloride

No comprehensive public data

available.

Screened at 1 uM against 389

Inhibited >70% of probe

LP-935509 ] binding to 13 kinases (specific
kinases. )
kinases not named).[11]
RIOK1 (KD = 72 nM), RIOK3
) (KD = 290 nM), PIP5K1C (KD
KINOMEscan at 1 uM against
SGC-AAK1-1 = 260 nM), CDKL1 (KD =880

~400 kinases.

nM), MYLK2 (KD = 960 nM).[7]
[12][13]

BMS-986176 (LX-9211)

Described as "highly

selective".

Specific off-target data not

publicly available.[10]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams

are provided in the DOT language for use with Graphviz.
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Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by BMT-090605
hydrochloride.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below is a general protocol for an in vitro kinase inhibition assay, which can be adapted for
specific kinases like AAK1.

Obijective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
(e.g., BMT-090605 hydrochloride) against a specific kinase.

Materials:

o Purified recombinant kinase (e.g., AAK1)

» Kinase-specific substrate (peptide or protein)

e Adenosine triphosphate (ATP)

e Test inhibitor (e.g., BMT-090605 hydrochloride) serially diluted in DMSO

+ Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

e Stop solution (e.g., EDTA in assay buffer)

o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

o Multi-well assay plates (e.g., 384-well white plates for luminescence)

o Plate reader capable of detecting the signal from the chosen assay format
Procedure:

o Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A
typical 10-point, 3-fold serial dilution starting from 10 mM is common.

o Reagent Preparation:

o Dilute the kinase to the desired concentration in kinase assay buffer.
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o Dilute the substrate to the desired concentration in kinase assay buffer.

o Prepare the ATP solution at a concentration that is typically at or near the Km for the
specific kinase.

Assay Reaction:

o Add a small volume of the diluted test inhibitor or DMSO (for control wells) to the assay
plate.

o Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at
room temperature to allow the inhibitor to bind to the kinase.

o Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase
reaction.

Reaction Termination and Detection:
o Stop the reaction by adding the stop solution.

o Add the detection reagent according to the manufacturer's instructions. This reagent
typically measures the amount of ADP produced or the amount of remaining ATP.

o Incubate as required for signal development.

Data Acquisition: Read the plate on a plate reader using the appropriate settings for the
chosen detection method (e.g., luminescence or fluorescence).

Data Analysis:

o Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the
high (no enzyme) and low (DMSO vehicle) controls.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Conclusion

BMT-090605 hydrochloride is a highly potent AAK1 inhibitor with significant selectivity over
the closely related kinases BIKE and GAK. When compared to other AAK1 inhibitors such as
LP-935509 and SGC-AAK1-1, BMT-090605 hydrochloride demonstrates a favorable
selectivity profile against these two kinases. However, a key limitation in this comparative
analysis is the absence of a publicly available, comprehensive kinase selectivity profile for
BMT-090605 hydrochloride. The broader kinome screening data available for LP-935509 and
SGC-AAK1-1 suggest that while they are potent AAK1 inhibitors, they do have off-target
activities. The description of BMS-986176 (LX-9211) as "highly selective" is promising, but
awaits public disclosure of detailed cross-reactivity data for a full comparison.

For researchers and drug development professionals, the choice of an AAK1 inhibitor will
depend on the specific requirements of their study, balancing potency with the desired
selectivity profile. Further comprehensive kinase profiling of BMT-090605 hydrochloride would
be highly valuable to the scientific community for a more complete assessment of its off-target
effects and to solidify its position as a selective tool compound for studying AAK1 biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride-with-related-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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